molecular formula C15H26Cl2N2O3 B136097 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine CAS No. 53960-20-6

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No. B136097
CAS RN: 53960-20-6
M. Wt: 280.36 g/mol
InChI Key: PXMIANPUSWGLQA-UHFFFAOYSA-N
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Description

The compound "1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine" is a derivative of piperazine, which is a chemical structure commonly used in the synthesis of various pharmaceutical agents. Piperazine derivatives have been extensively studied due to their wide range of biological activities, including antidepressant, antihypertensive, vasodilator, and potential antischistosomal properties .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich's reaction . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine derivatives includes alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis . These methods demonstrate the complexity and versatility of piperazine chemistry.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by various spectroscopic techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry. These techniques confirm the presence of the piperazine core and the substituents attached to it. For example, the title compound in paper exhibits a weak intramolecular C—H⋯N interaction, which is a common feature in the molecular structure of piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. The Mannich reaction is a common method used to introduce a methyl group into the piperazine molecule . The reactivity of the piperazine nitrogen atoms also allows for further functionalization, as seen in the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride, where alkylation with 1-bromo-3-chloropropane was performed .

Physical and Chemical Properties Analysis

The physical properties of piperazine derivatives, such as melting points and solubility, can vary widely depending on the substituents attached to the piperazine core. For example, the compound synthesized in paper was obtained as a white solid with a melting point of 252.7-254.7 °C. The chemical properties, such as reactivity and stability, are influenced by the electronic effects of the substituents and the overall molecular conformation. The presence of electron-donating or withdrawing groups can significantly affect the compound's pharmacological profile and its interaction with biological targets.

Scientific Research Applications

  • Anti-cancer Effects

    • Application: Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
    • Results: The compounds demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
  • Anti-bacterial and Anti-fungal Properties

    • Application: Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
    • Results: The compounds demonstrated significant efficacy against the mentioned bacteria .
  • Antiviral Activity

    • Application: TMP-based compounds have shown potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
    • Results: The compounds demonstrated significant efficacy against the mentioned viruses .
  • Anti-parasitic Agents

    • Application: Compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
    • Results: The compounds demonstrated significant efficacy against the mentioned parasites .
  • Anti-inflammatory Properties

    • Application: Compounds containing the TMP group have been associated with anti-inflammatory properties .
    • Results: The compounds demonstrated significant anti-inflammatory effects .
  • Neurological Applications

    • Application: These compounds have been associated with anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
    • Results: The compounds demonstrated significant efficacy in treating the mentioned neurological conditions .
  • Inhibition of Taq Polymerase and Telomerase

    • Application: Certain TMP-based compounds have been found to inhibit Taq polymerase and telomerase .
    • Results: The compounds triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
  • Pharmaceutical Impurity Standards

    • Application: “1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine Dihydrochloride” is used as an impurity standard in pharmaceutical testing .
    • Results: The compound is used for analytical development, method validation, and stability and release testing .

Safety And Hazards

Specific safety and hazard information for “1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine” is not available. However, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar compounds6.


Future Directions

The future directions for “1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine” are not explicitly mentioned in the available resources. However, given its unique structural properties, it may have potential applications in drug discovery and development2.


Please note that this information is based on the available resources and there might be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when conducting research.


properties

IUPAC Name

1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQDLCAQLUXIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355146
Record name AC1LGCG5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

CAS RN

53960-20-6
Record name AC1LGCG5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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